

2-Amino-5-bromo-3-(hydroxymethyl)pyridine solubility profile

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Compound of Interest

Compound Name:	2-Amino-5-bromo-3-(hydroxymethyl)pyridine
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An In-Depth Technical Guide to the Solubility Profile of **2-Amino-5-bromo-3-(hydroxymethyl)pyridine**

Authored by: Gemini, Senior Application Scientist Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of **2-Amino-5-bromo-3-(hydroxymethyl)pyridine**. Rather than presenting pre-existing data for a compound with limited public solubility information, this document serves as a detailed methodological guide for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing the solubility of this substituted pyridine derivative and provides robust, step-by-step protocols for its experimental determination. The focus is on empowering research teams to generate high-quality, reliable solubility data and interpret it within the context of pharmaceutical development.

Introduction: The Critical Role of Solubility

2-Amino-5-bromo-3-(hydroxymethyl)pyridine, a substituted pyridine, possesses structural motifs—an amino group, a hydroxyl group, and a halogenated aromatic ring—common in pharmacologically active molecules. Its potential as a synthetic intermediate or API

necessitates a thorough understanding of its solubility.^[1] Poor aqueous solubility is a primary contributor to low or erratic bioavailability, complicating preclinical and clinical development.^[2] Conversely, understanding its solubility in various organic solvents is essential for purification, formulation, and manufacturing processes.

This guide will delve into the key physicochemical parameters of the molecule, explore the factors that govern its dissolution, and provide validated experimental protocols for both thermodynamic and kinetic solubility assessment.

Physicochemical Profile of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. The structure of **2-Amino-5-bromo-3-(hydroxymethyl)pyridine** features both hydrogen bond donors (amino and hydroxyl groups) and acceptors (amino and hydroxyl groups, pyridine nitrogen), alongside a moderately lipophilic bromo-pyridine core. This duality suggests a complex solubility behavior dependent on the solvent system.

Table 1: Key Physicochemical Properties

Property	Value	Source	Significance for Solubility
Molecular Formula	<chem>C6H7BrN2O</chem>	[4][5]	Foundational for molar concentration calculations.
Molecular Weight	203.04 g/mol	[4][5]	Essential for converting mass-based solubility (mg/mL) to molarity.
Melting Point	137-140 °C	[6][7]	High melting point can indicate strong crystal lattice energy, which must be overcome for dissolution, potentially leading to lower solubility.
Predicted pKa	13.16 ± 0.10	[6]	This predicted value likely corresponds to the weakly acidic hydroxyl group. The basic centers (amino group and pyridine nitrogen) will have lower pKa values (for their conjugate acids), indicating that the molecule's charge and aqueous solubility will be highly pH-dependent.
Predicted XLogP3	0.9	[7]	A low positive LogP value suggests the compound is relatively balanced between

Property	Value	Source	Significance for Solubility
			hydrophilic and lipophilic character, predicting some solubility in both polar and non-polar environments.

| Known Solvents | Acetone, Ethyl Acetate, Methanol |[\[6\]](#) | Qualitative data indicating solubility in polar organic solvents. |

Core Factors Influencing Solubility

The dissolution of **2-Amino-5-bromo-3-(hydroxymethyl)pyridine** is not a static property but is influenced by several environmental and structural factors.

- Impact of pH: As a molecule with multiple ionizable centers (a basic amino group and a basic pyridine ring nitrogen), its aqueous solubility is expected to be highly dependent on pH. In acidic conditions ($\text{pH} < \text{pK}_a$ of the conjugate acids), these nitrogen atoms will be protonated, forming a cationic species. This charge dramatically increases the molecule's interaction with polar water molecules, leading to a significant rise in aqueous solubility.[\[8\]](#)[\[9\]](#) Determining the pH-solubility profile is therefore essential.
- Solvent Polarity: The principle of "like dissolves like" is paramount.[\[10\]](#) The molecule's polar functional groups favor dissolution in polar solvents (e.g., water, methanol, ethanol), while the bromopyridine ring contributes to solubility in less polar organic solvents (e.g., acetone, ethyl acetate). Its limited solubility is expected in non-polar solvents like hexane.
- Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[\[10\]](#) However, this must be determined experimentally, as exceptions exist. Temperature control is crucial for reproducible measurements.
- Solid-State Properties: The crystalline form (polymorph) of the solid material can significantly impact its thermodynamic solubility.[\[11\]](#) Amorphous forms are typically more soluble but less

stable than their crystalline counterparts. It is critical to characterize the solid form used in solubility experiments.

Experimental Protocols for Solubility Determination

Generating reliable solubility data requires robust and well-controlled experimental methods. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[\[8\]](#)[\[12\]](#)

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

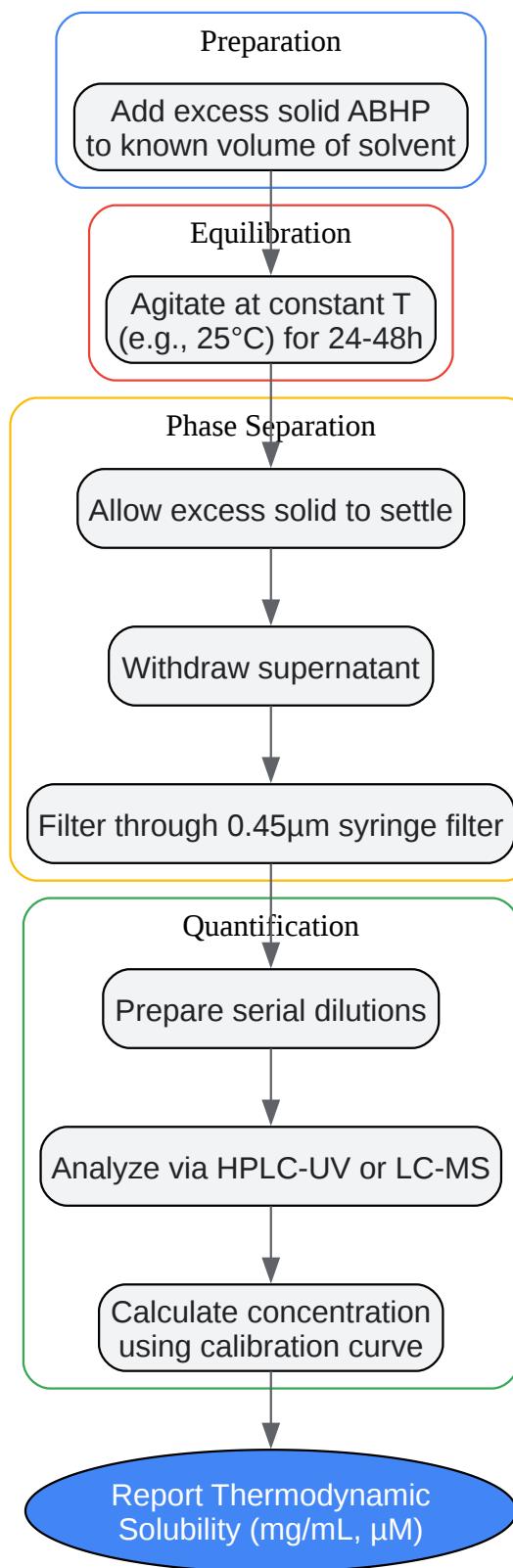
This method measures the equilibrium concentration of a compound in a given solvent, which is the most stable and relevant value for formulation and biopharmaceutical classification.[\[8\]](#)

Objective: To determine the equilibrium solubility of **2-Amino-5-bromo-3-(hydroxymethyl)pyridine** in a selected solvent at a controlled temperature.

Methodology:

- Preparation: Add an excess amount of the solid compound to a sealed glass vial containing a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
- Equilibration: Place the vials in a thermostatically controlled shaker or rotator. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical for many pharmaceutical compounds.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
- Quantification:

- Accurately dilute the filtered saturate with a suitable mobile phase or solvent.
- Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[11]
- Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
- Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the result in units such as mg/mL or μM .

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Caption: Workflow for Thermodynamic Solubility Determination.

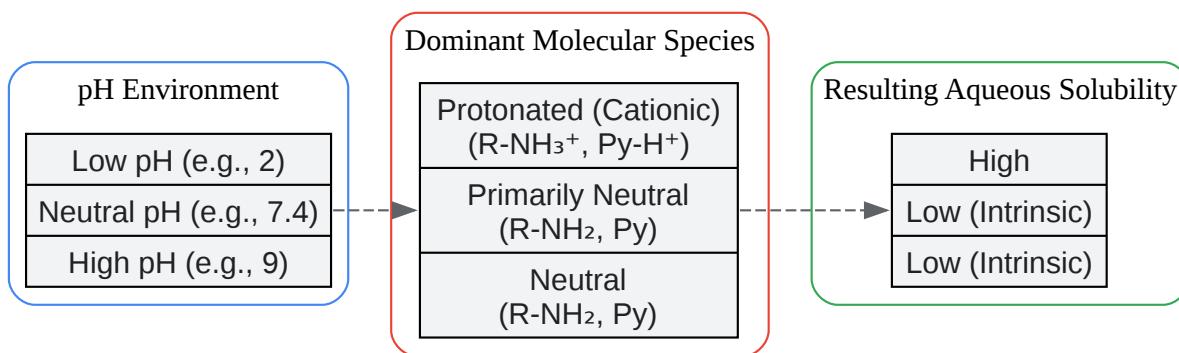
Protocol 2: pH-Dependent Aqueous Solubility Profile

This protocol adapts the shake-flask method to assess how solubility changes across a physiologically relevant pH range.

Objective: To determine the solubility of **2-Amino-5-bromo-3-(hydroxymethyl)pyridine** in aqueous buffers of varying pH.

Methodology:

- **Buffer Preparation:** Prepare a series of biocompatible buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9). Ensure the buffer capacity is sufficient to maintain the target pH after the addition of the compound.
- **Solubility Determination:** Perform the Shake-Flask Method (Protocol 4.1) in each of the prepared buffers.
- **pH Verification:** After the equilibration period, measure and report the final pH of each saturated solution, as it may shift slightly.[8]
- **Data Analysis:** Plot the measured solubility (on a logarithmic scale) against the final measured pH. This profile is crucial for predicting the compound's behavior in the gastrointestinal tract.



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Caption: Relationship between pH, Ionization, and Solubility.

Data Presentation and Interpretation

All quantitative solubility data should be meticulously documented. The following table provides a template for recording experimental results.

Table 2: Experimental Solubility Data Template for **2-Amino-5-bromo-3-(hydroxymethyl)pyridine**

Solvent System (and pH)	Temperature (°C)	Replicate 1 (mg/mL)	Replicate 2 (mg/mL)	Mean Solubility (mg/mL)	Mean Solubility (μM)
Deionized Water	25				
PBS (pH 7.4)	25				
0.1 N HCl (pH ~1)	25				
Methanol	25				
Ethanol	25				
Acetone	25				

| Ethyl Acetate | 25 | | | |

Interpreting this data is key. For instance, a solubility of less than 0.1 mg/mL in aqueous media at pH 1-7.4 may indicate potential absorption issues and classify the compound as "low solubility" under the Biopharmaceutics Classification System (BCS).

Conclusion

While public data on the solubility of **2-Amino-5-bromo-3-(hydroxymethyl)pyridine** is scarce, this guide provides the necessary scientific framework and actionable protocols for its comprehensive determination. By systematically evaluating the impact of pH, solvent, and

temperature, researchers can build a robust solubility profile. This profile is an indispensable tool for guiding formulation strategies, ensuring the reliability of in vitro screening data, and making informed decisions throughout the drug discovery and development pipeline. Adherence to validated methodologies like the shake-flask protocol is essential for generating the trustworthy and reproducible data required for regulatory submission and successful project advancement.

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